N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a quinoline ring system, a thiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoline ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide has shown potential as a biological probe in studying enzyme mechanisms and receptor interactions. Its ability to bind to specific biological targets makes it useful in biochemical assays.
Medicine: This compound has been investigated for its pharmacological properties, including its potential as an antitumor agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in the case of its antitumor activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide: A related compound with a benzamide group instead of the quinoline ring.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfonyl]acetamide: Another thiazole derivative with a different substituent on the benzoxazole ring.
Uniqueness: N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide stands out due to its quinoline core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methoxyquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-10(2)22-16(18-9)19-15(20)12-6-7-17-14-5-4-11(21-3)8-13(12)14/h4-8H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBNGIHAHFFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C3C=C(C=CC3=NC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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